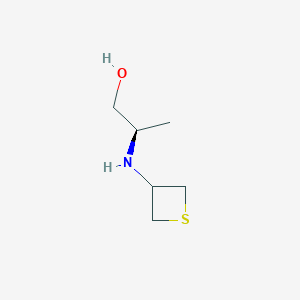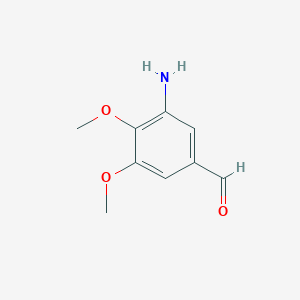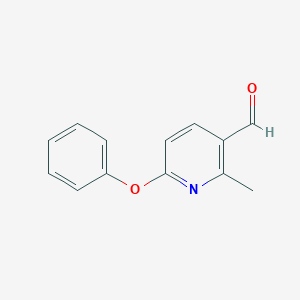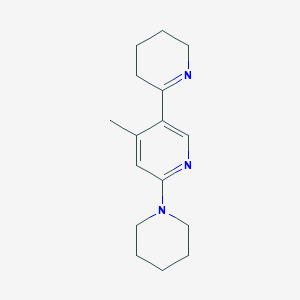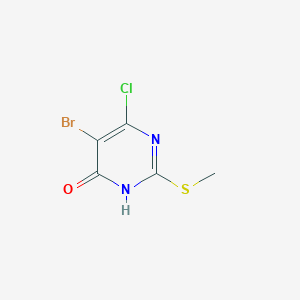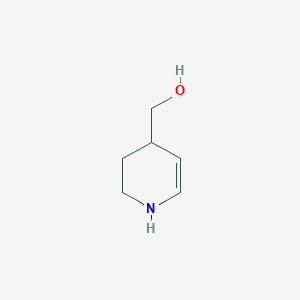
1,2,3,4-Tetrahydropyridin-4-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyridin-4-ylmethanol is a heterocyclic organic compound that features a tetrahydropyridine ring with a hydroxymethyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridin-4-ylmethanol can be synthesized through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol. The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Another method involves the cyclization of N-allyl-N-homoallylamines using a palladium-catalyzed cyclization-Heck reaction. This method allows for the efficient one-pot construction of functionalized 1,2,3,4-tetrahydropyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 1,2,3,4-tetrahydropyridine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: 1,2,3,4-Tetrahydropyridine.
Substitution: Various substituted tetrahydropyridines depending on the reagent used.
科学研究应用
1,2,3,4-Tetrahydropyridin-4-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrahydropyridin-4-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyridine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
1,2,3,6-Tetrahydropyridine: Similar structure but with different substitution patterns.
2,3,4,5-Tetrahydropyridine: Another isomer with distinct chemical properties.
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
Uniqueness
1,2,3,4-Tetrahydropyridin-4-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydropyridin-4-ylmethanol |
InChI |
InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,3,6-8H,2,4-5H2 |
InChI 键 |
KPCXLNXUKSCTRF-UHFFFAOYSA-N |
规范 SMILES |
C1CNC=CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


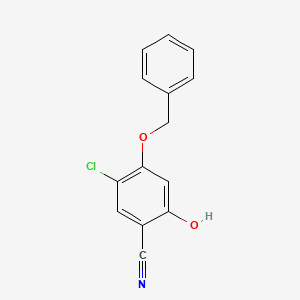
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
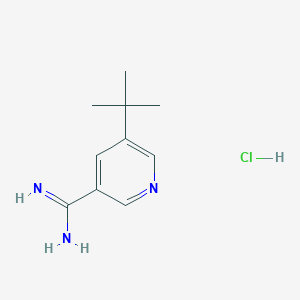
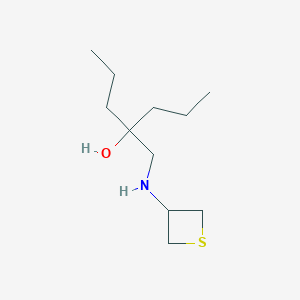

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
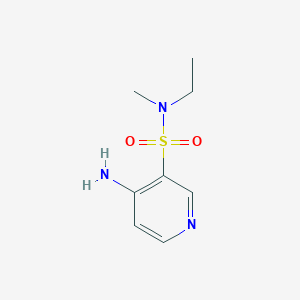
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
